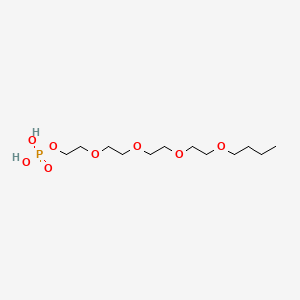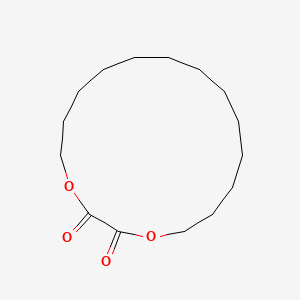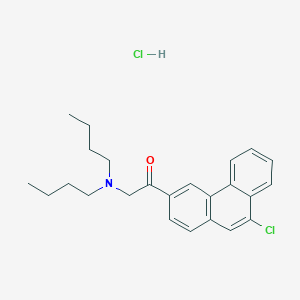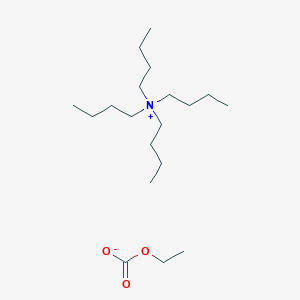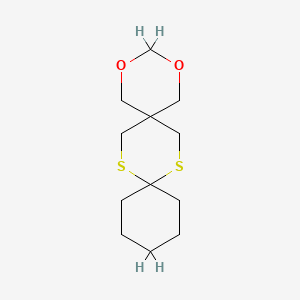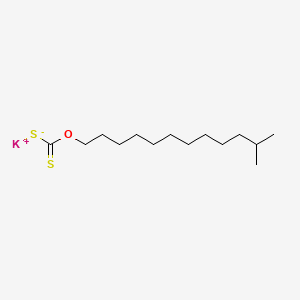
(2-(1-Isobutoxyethoxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Isobutoxyethoxy)ethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-isobutoxyethoxy)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Isobutoxyethoxy)ethyl)benzene typically involves the reaction of benzene with 2-(1-isobutoxyethoxy)ethyl halides under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(2-(1-Isobutoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated derivatives
科学研究应用
(2-(1-Isobutoxyethoxy)ethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2-(1-Isobutoxyethoxy)ethyl)benzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (2-(1-Methoxyethoxy)ethyl)benzene
- (2-(1-Ethoxyethoxy)ethyl)benzene
- (2-(1-Propoxyethoxy)ethyl)benzene
Uniqueness
(2-(1-Isobutoxyethoxy)ethyl)benzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
97158-40-2 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
2-[1-(2-methylpropoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-12(2)11-16-13(3)15-10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |
InChI 键 |
LADOWCFANOYUTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(C)OCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


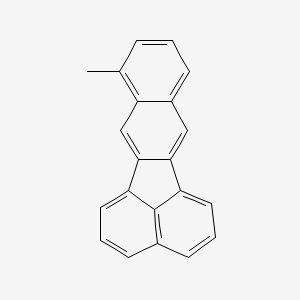
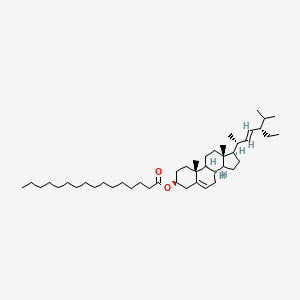
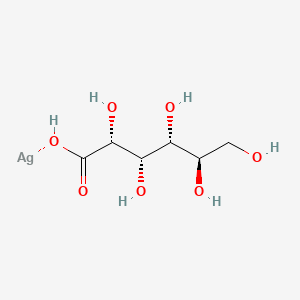
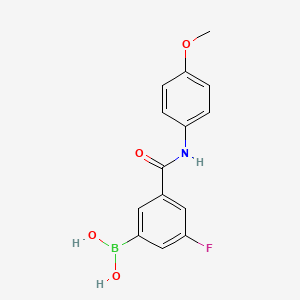

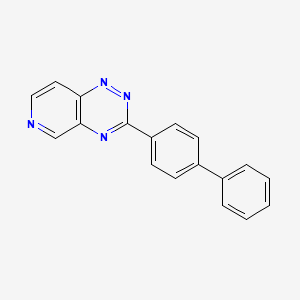

aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
